Broad-Spectrum HTS Inactivity Profile: 0/22 Targets Hit vs. Potent Cytotoxicity of N-Aryl Analogs
In the NIH MLSMR 60K screening panel, 852145-45-0 (CID 4129370, SID 7970660) was tested across 22 distinct biochemical and cell-based HTS assays and returned an 'Inactive' outcome in every single assay, including Cdc25B phosphatase, S1P3 agonist/antagonist, MKP-1, MKP-3, Hsp90, Bfl-1 anti-apoptotic protein, BAP1 deubiquitinase, cathepsins B and S, PKA, SF-1 nuclear receptor, NF-κB activation, and general cytotoxicity/viability assays in HPDE-C7 cells [1]. In contrast, the structurally analogous N-aryl acetamide derivatives (e.g., compound 8b bearing a 3,4-dichlorophenyl N-aryl group) demonstrated potent anti-Hep-G2 cytotoxicity with 10.99 ± 0.59% cell viability at 100 µg/mL, comparable to doxorubicin (10.8 ± 0.41%) [2]. This binary activity switch—from potent cytotoxicity to complete inactivity—is governed solely by whether the acetamide terminus is a free primary amide or an N-aryl-substituted amide [1][2].
| Evidence Dimension | Number of HTS targets with positive hit (Active/Inactive call) |
|---|---|
| Target Compound Data | 0 out of 22 assays returned 'Active'; all results 'Inactive' (AID 368, 373, 374, 422, 425, 429, 430, 431, 432, 436, 449, 453, 463, 465, 485, 488, 501, 518, 521, 522, 524, 525, 538, 539, 555, 556, 559, 560) |
| Comparator Or Baseline | N-aryl analog 8b (3,4-dichlorophenyl N-aryl acetamide): Hep-G2 cell viability 10.99 ± 0.59% at 100 µg/mL; N-aryl analog 8a: 11.72 ± 0.53%; analog 8f: 12.93 ± 0.55% [Butt et al. 2023] |
| Quantified Difference | Activity binary switch: 852145-45-0 = Inactive (all 22 assays); N-aryl analogs = Potent cytotoxicity (cell viability ~11–19% at 100 µg/mL) |
| Conditions | 852145-45-0: NIH MLSMR 60K HTS panel, various biochemical and cell-based assays, compound concentration typically 10–50 µM (screening); N-aryl analogs: MTT assay, Hep-G2 hepatocellular carcinoma cells, 100 µg/mL, 48 h incubation, ellipticine and doxorubicin as reference standards [1][2] |
Why This Matters
This comprehensive inactivity profile establishes 852145-45-0 as a validated negative-control scaffold for assay development, counter-screening, and selectivity profiling where any background activity from closely related N-aryl analogs would confound results.
- [1] PubChem BioAssay Summary for CID 4129370 (SID 7970660). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/4129370/assaysummary/JSON View Source
- [2] Butt, A. R. S.; Abbasi, M. A.; Aziz-ur-Rehman; Siddiqui, S. Z.; Raza, H.; Hassan, M.; Shah, S. A. A.; Seo, S.-Y. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines 2023, 11 (11), 3078. https://doi.org/10.3390/biomedicines11113078 View Source
